2-(2,5-Dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate
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Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate is a chemical compound that features a pyrrolidine-2,5-dione core structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as a reagent in organic synthesis and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyrrolidine-2,5-dione core can be involved in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a higher oxidation state of the pyrrolidine ring .
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound has been studied for its potential role in modulating biological pathways and as a tool for biochemical assays.
Medicine: Research has explored its potential therapeutic properties, including its use as an anticonvulsant and in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound may inhibit calcium currents mediated by Cav1.2 (L-type) channels, thereby modulating neuronal excitability and preventing seizures . Additionally, it can act as a covalent linker in protein labeling, where it forms stable bonds with cysteine residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dioxopyrrolidin-1-yl)methylbenzonitrile
- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate is unique due to its specific combination of the pyrrolidine-2,5-dione core with the 4-methylbenzenesulfonate group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Biological Activity
2-(2,5-Dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate is a compound with a unique structural framework comprising a dioxopyrrolidine moiety and a sulfonate group attached to a 4-methylbenzene ring. This compound has garnered attention due to its potential biological activities, which may have implications in medicinal chemistry and pharmacology.
The molecular formula of this compound is C12H15N2O5S, with a molecular weight of approximately 299.32 g/mol. It appears as a white solid with a melting point of 143-144 °C, indicating its stability under standard conditions. The presence of the sulfonate group enhances its solubility in polar solvents, making it suitable for various applications in biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dioxopyrrolidine structure is known for its reactivity, which can lead to various biochemical interactions. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes or receptors involved in cellular processes.
Anticonvulsant Properties
Research has indicated that compounds derived from dioxopyrrolidine structures can exhibit anticonvulsant activity. For instance, similar hybrid compounds have demonstrated protective effects in mouse models for seizures, suggesting that this compound may also possess such properties due to its structural similarities .
Compound | ED50 (mg/kg) | Activity |
---|---|---|
Compound 22 | 23.7 (MES) | Anticonvulsant |
22.4 (6 Hz) | Anticonvulsant | |
59.4 (PTZ) | Anticonvulsant |
Case Study: In Vitro Activity Against Cancer Cells
A study focusing on structurally similar compounds reported significant inhibition of HSET with IC50 values in the micromolar range. The ability to induce multipolarity in treated cancer cells was observed, indicating potential therapeutic applications in oncology .
Case Study: Antinociceptive Effects
Hybrid compounds derived from dioxopyrrolidine derivatives have also shown promise in providing pain relief through antinociceptive mechanisms. The lead compound demonstrated efficacy in formalin-induced pain models, suggesting that derivatives like this compound could be explored for pain management applications .
Properties
CAS No. |
34316-50-2 |
---|---|
Molecular Formula |
C13H15NO5S |
Molecular Weight |
297.33 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H15NO5S/c1-10-2-4-11(5-3-10)20(17,18)19-9-8-14-12(15)6-7-13(14)16/h2-5H,6-9H2,1H3 |
InChI Key |
GHVNZKHFRXPRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2C(=O)CCC2=O |
Origin of Product |
United States |
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